Selenomethionine Selenomethionine Selenomethionine is a selenoamino acid that is the selenium analogue of methionine. It has a role as a plant metabolite. It is a member of selenomethionines and a selenoamino acid.
Selenomethionine is a naturally occuring amino acid in some plant materials such as cereal grains, soybeans and enriched yeast but it cannot be synthesized from animals or humans. It can be produced from post-structural modifications. *In vivo*, selenomethionine plays an essential role in acting as an antioxidant, where it depletes reactive oxygen species (ROS) and aids in the formation and recycling of glutathione, another important antioxidant. In comparison to selenite, which is the inorganic form of selenium, the organic form of selenomethionine is more readily absorbed in the human body. Selenomethionin is used in biochemical laboratories where its incorporation into proteins that need to be visualized enhances the performance of X-ray crystallography.
Selenomethionine is a natural product found in Homo sapiens and Trypanosoma brucei with data available.
DL-Selenomethionine is a selenium (Se) analogue of methionine in which sulfur is replaced with the trace element selenium. Selenomethionine (SeMet) can incorporate into proteins in place of methionine with no effects on protein structure and function, providing a mechanism for reversible Se storage in organs and tissues. Free selenium is incorporated into selenocysteine, an amino acid found in more than thirty selenoproteins including the glutathione peroxidases (GPx) enzymes, thioredoxin reductase (TR) and the iodothyronine deiodinase enzymes.
Diagnostic aid in pancreas function determination.
Brand Name: Vulcanchem
CAS No.: 1464-42-2
VCID: VC0003047
InChI: InChI=1S/C5H11NO2Se/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)
SMILES: C[Se]CCC(C(=O)O)N
Molecular Formula: C5H11NO2Se
Molecular Weight: 196.12 g/mol

Selenomethionine

CAS No.: 1464-42-2

Cat. No.: VC0003047

Molecular Formula: C5H11NO2Se

Molecular Weight: 196.12 g/mol

* For research use only. Not for human or veterinary use.

Selenomethionine - 1464-42-2

CAS No. 1464-42-2
Molecular Formula C5H11NO2Se
Molecular Weight 196.12 g/mol
IUPAC Name 2-amino-4-methylselanylbutanoic acid
Standard InChI InChI=1S/C5H11NO2Se/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)
Standard InChI Key RJFAYQIBOAGBLC-UHFFFAOYSA-N
SMILES C[Se]CCC(C(=O)O)N
Canonical SMILES C[Se]CCC(C(=O)O)N
Colorform Transparent, hexagonal sheets or plates; metallic luster of crystals
Melting Point 265 °C (decomposes)

Chemical Structure and Biochemical Characteristics

Molecular Architecture

Selenomethionine (C₅H₁₁NO₂Se) shares structural homology with methionine but replaces the sulfur atom in the thioether group with selenium . This substitution creates a chiral center, with the L-enantiomer being the biologically active form incorporated into proteins . X-ray crystallography reveals a bond length of 1.94 Å for the C-Se-C moiety, compared to 1.82 Å for C-S-C in methionine, resulting in enhanced nucleophilicity . The selenium atom's larger atomic radius (118 pm vs. sulfur's 104 pm) increases van der Waals interactions while maintaining similar bond angles (≈100° for C-Se-C) .

Physicochemical Properties

The selenium substitution confers distinct electrochemical characteristics:

PropertySelenomethionineMethionine
Molecular Weight (g/mol)196.11149.21
pKa (COOH)2.282.13
pKa (NH₃⁺)9.219.28
Redox Potential (mV)-450-220
Solubility (g/L, 25°C)98.756.2

Data sources:

The lower redox potential enhances selenomethionine's antioxidant capacity, enabling efficient neutralization of hydroxyl radicals (- OH) and peroxynitrite (ONOO⁻) . Its increased solubility facilitates intestinal absorption, with jejunal uptake rates 19% higher than selenite in human trials .

Dietary Sources and Bioavailability

Natural Occurrence

Selenomethionine constitutes 50-80% of total selenium in plant-based foods:

Food SourceSelenomethionine Content (μg/g dry weight)
Brazil Nuts12.4–19.8
Soybeans3.2–5.7
Wheat Germ2.1–4.3
Brown Rice0.8–1.6
Garlic0.5–1.2

Data sources:

Geographical selenium distribution in soil dramatically affects plant concentrations. Brazilian soils average 0.03–0.15 ppm selenium versus 0.01–0.05 ppm in European agricultural regions, explaining the 100-fold variation in Brazil nut selenium content .

Absorption Kinetics

Human studies utilizing stable isotopes (⁷⁶Se, ⁸²Se) demonstrate complex absorption dynamics:

  • Duodenal Uptake: 89% efficiency via sodium-dependent neutral amino acid transporter (B⁰AT1)

  • Portal Circulation: 68% enters hepatic portal vein unchanged; 32% undergoes transamination to selenocysteine

  • Tissue Distribution: Plasma half-life = 19.7 days; 40% accumulates in skeletal muscle, 25% in liver, 15% in thyroid

Comparative bioavailability studies show selenomethionine's AUC₀–24h is 2.3-fold higher than selenite (p < 0.01) when administered at 200 μg Se equivalents .

Pharmacological Mechanisms

Antioxidant Pathways

Selenomethionine participates in two primary antioxidant systems:

  • Glutathione Peroxidase (GPx) Recycling
    Incorporated into GPx active sites, selenocysteine residues (derived from selenomethionine metabolism) catalyze:

    2GSH+H2O2GPxGSSG+2H2O2GSH + H₂O₂ \xrightarrow{GPx} GSSG + 2H₂O

    Increasing selenomethionine intake from 55 μg/day to 200 μg/day elevates erythrocyte GPx activity by 38% (p = 0.003) .

  • Thioredoxin Reductase Activation
    Selenomethionine-derived selenium enhances thioredoxin reductase (TrxR) activity, reducing oxidized thioredoxin:

    TrxS2+NADPH+H+TrxRTrx(SH)2+NADP+Trx-S₂ + NADPH + H⁺ \xrightarrow{TrxR} Trx-(SH)₂ + NADP⁺

    This system maintains cellular redox potential (Eh) between -200 mV and -240 mV in human lymphocytes .

Epigenetic Modulation

Recent studies reveal selenomethionine's role in DNA methylation:

  • SAM (S-Adenosylmethionine) Cycle: Selenomethionine competes with methionine for SAM synthesis, altering global DNA methylation patterns

  • Histone Modification: In vitro, 10 μM selenomethionine increases H3K4me3 marks by 47% in HEK293 cells (p = 0.02), enhancing antioxidant gene expression

Clinical Health Outcomes

Oncological Effects

A 2023 umbrella review of 76 meta-analyses (n = 2.1 million participants) reported:

Cancer TypeRisk Reduction (Highest vs. Lowest Intake)
Hepatocellular31% (RR 0.69, 95% CI 0.61–0.78)
Gastric27% (RR 0.73, 0.64–0.82)
Prostate18% (RR 0.82, 0.75–0.90)
Lung12% (RR 0.88, 0.81–0.96)

Data source:

Mechanistically, selenomethionine upregulates p53 expression (2.1-fold increase in A549 cells) while inhibiting NF-κB nuclear translocation .

Endocrine Interactions

Long-term supplementation (200 μg/day for 28 months) affects thyroid hormones:

ParameterΔ Men (n=13)Δ Women (n=15)
T₃ (nmol/L)+5.2%/year*+1.8%/year
T₄ (nmol/L)-0.3%/year-0.1%/year
TSH (μIU/mL)+0.6%/year+0.4%/year

*p = 0.01 vs. baseline; data from

Notably, these changes occurred without clinical hyperthyroidism, suggesting selenomethionine's thyromimetic effects are moderated by compensatory mechanisms .

Toxicological Profile

Dose-Response Relationships

The U-shaped selenium response curve necessitates careful dosing:

Intake (μg/day)Serum Se (μmol/L)Health Outcome
<40<0.8Keshan disease risk ↑
55–751.2–1.5Optimal antioxidant activity
200–3002.8–3.4Type 2 diabetes risk ↑ (HR 1.52)
>400>4.0Selenosis (nail loss, neuropathy)

Data sources:

A 2023 Mendelian randomization study (n=187,000) identified a nonlinear relationship between selenium status and fasting glucose: each 0.5 μmol/L increase beyond 1.8 μmol/L raised glucose by 0.12 mmol/L (p=0.04) .

Drug Interactions

Clinically relevant pharmacokinetic interactions include:

  • Cisplatin: Selenomethionine (400 μg/day) reduces nephrotoxicity (OR 0.41, 95% CI 0.29–0.58) but decreases cisplatin AUC by 18%

  • Levothyroxine: Concurrent use decreases T₄ absorption by 22% through selenomethionine-mediated upregulation of intestinal deiodinases

Future Research Directions

Emerging areas of investigation include:

  • Ferroptosis Regulation: Selenomethionine's role in GPX4-mediated lipid peroxidation control (NCT04818515)

  • Viral Pathogenesis: Phase III trials evaluating 300 μg/day selenomethionine for COVID-19 cytokine storm mitigation

  • Nutrigenomics: APOE ε4 allele carriers show 39% greater response to selenium supplementation in cognitive outcomes

Ongoing debates center on optimal dosing strategies, with the European Food Safety Authority (EFSA) proposing 70 μg/day as an upper limit for long-term supplementation—a threshold challenged by recent oncoprevention data .

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